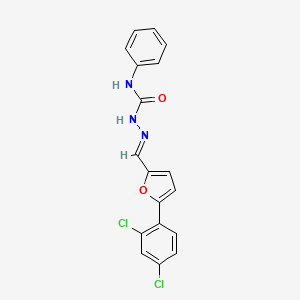

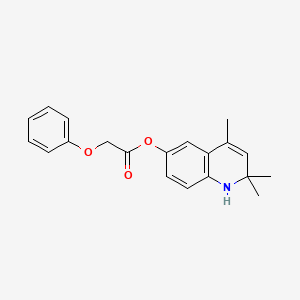

![molecular formula C22H15N5 B5542968 11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)

11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonates in the presence of ammonium acetate, leading to tricyclic compounds. These compounds can be further modified through reactions such as Vilsmeier-Haack formylation, chlorination with phosphorus oxychloride, and transformations to yield various substituents, including azido, amino, and methoxy derivatives (Rida et al., 1988).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated through methods such as X-ray crystallography. For instance, the regioselectivity in the synthesis of certain spiro compounds, closely related to the target molecule, has been confirmed chemically and structurally, offering insights into the spatial arrangement of atoms within the molecule (Dandia et al., 2007).

Chemical Reactions and Properties

Compounds within this chemical family can undergo various chemical reactions, leading to a wide range of derivatives. For example, reactions with chloroacetonitrile, malononitrile, and aromatic aldehydes in a multicomponent reaction have been used to efficiently produce polysubstituted derivatives (Yan et al., 2009). These reactions highlight the versatility and reactivity of the benzimidazole ring system.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystallinity, can vary significantly depending on the substituents attached to the core structure. These properties are critical for determining the compound's suitability for various applications, including its potential as a fluorescent material or pharmaceutical candidate.

Chemical Properties Analysis

The chemical properties of these compounds, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are influenced by the nature of the substituents on the benzimidazole framework. Studies on the synthesis and reactions of these compounds provide valuable information on their reactivity patterns, offering insights into their potential uses in synthetic and medicinal chemistry (Ibrahim, 2013).

Applications De Recherche Scientifique

Benzimidazole Derivatives in Therapeutic Applications

Antiparasitic Efficacy

Benzimidazole derivatives, such as albendazole and mebendazole, have been widely recognized for their antiparasitic activity. These compounds are effective against a variety of parasitic infections, including hookworm, echinococcosis, and strongyloidiasis, by inhibiting the parasite's microtubule synthesis, leading to their death. The pharmacokinetics, metabolism, and clinical efficacy of these compounds have been extensively studied, demonstrating their role in treating parasitic diseases with minimal side effects (Ammann et al., 2015; Opatrny et al., 2005).

Chemotherapy Adjuvants

Certain benzimidazole derivatives have been explored as adjuvants in chemotherapy, particularly in enhancing the cytotoxic effects of other chemotherapeutic agents. The potential of these compounds to act synergistically with other drugs offers a promising avenue for cancer treatment, although their exact mechanisms and optimal usage parameters require further investigation (Roberts et al., 1984).

Benzimidazole Derivatives in Diagnostic Applications

Diagnostic Imaging

Benzimidazole compounds labeled with radioactive isotopes have been developed as radioligands for positron emission tomography (PET) imaging. These compounds target specific receptors or pathological features in diseases such as Alzheimer's, showcasing the versatility of benzimidazole derivatives in diagnostic applications. The ability to visualize disease progression or response to therapy in vivo through PET imaging is a significant advantage in clinical diagnostics and research (Cai et al., 2008).

Mécanisme D'action

The mechanism of action of benzimidazole derivatives can vary widely depending on their functional groups. They have been found to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Orientations Futures

Propriétés

IUPAC Name |

16-(benzimidazol-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5/c23-12-16-14-6-5-7-15(14)22(26-13-24-17-8-1-3-10-19(17)26)27-20-11-4-2-9-18(20)25-21(16)27/h1-4,8-11,13H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPSMXOHXVQZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=NC6=CC=CC=C65)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

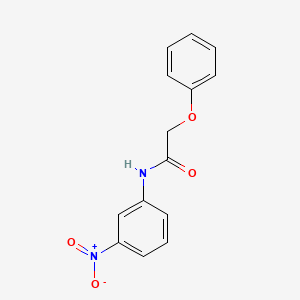

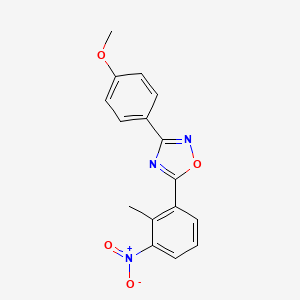

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)

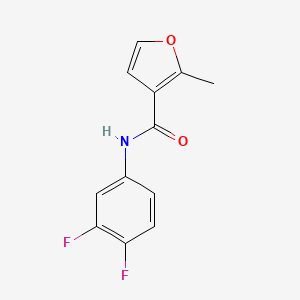

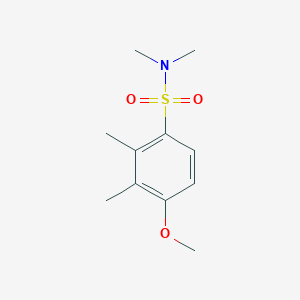

![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)

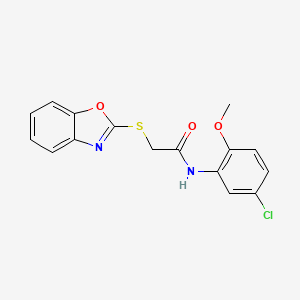

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)

![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)